molecular formula C22H21ClN2O B6139779 6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide

6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide

Cat. No. B6139779
M. Wt: 364.9 g/mol
InChI Key: HZJAPXJSJJMSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide, also known as CCQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. CCQ is known to exhibit potent anticancer properties, making it a promising candidate for the development of novel chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound binds to the enzyme and prevents it from functioning properly, leading to the accumulation of DNA damage and ultimately, cell death. This compound has also been shown to inhibit the activity of other enzymes involved in DNA repair, further enhancing its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in cancer cells. It has been found to induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of various signaling pathways that are important for cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide is its potent anticancer properties, which make it a promising candidate for the development of novel chemotherapeutic agents. This compound is also relatively easy to synthesize and purify, making it a viable candidate for further research. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical application.

Future Directions

There are several future directions for research on 6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide. One area of interest is the development of novel analogs of this compound that exhibit improved potency and selectivity. Another area of interest is the investigation of the synergistic effects of this compound with other chemotherapeutic agents, which may enhance its anticancer properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other diseases besides cancer.

Synthesis Methods

The synthesis of 6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide involves the reaction of 6-chloro-2-phenylquinoline-4-carboxylic acid with cyclohexylamine in the presence of a suitable coupling agent. The resulting product is then purified using various techniques, such as recrystallization and column chromatography. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable candidate for further research.

Scientific Research Applications

6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anticancer properties in various cancer cell lines, including breast, lung, and prostate cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of novel chemotherapeutic agents.

properties

IUPAC Name

6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O/c23-16-11-12-20-18(13-16)19(22(26)24-17-9-5-2-6-10-17)14-21(25-20)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJAPXJSJJMSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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